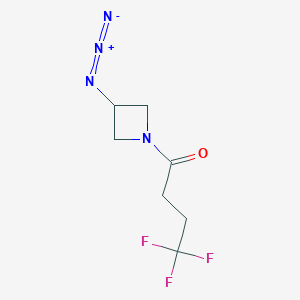
3-Chloro-6-(thiophen-2-yl)pyridazine-4-carboxylic acid
Overview
Description
3-Chloro-6-(thiophen-2-yl)pyridazine-4-carboxylic acid, or CTP, is a compound of interest to the scientific community due to its unique properties and potential applications. CTP is a nitrogen-containing heterocyclic compound that is used in a variety of synthetic processes and has been studied for its potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Reactions
3-Chloro-6-(thiophen-2-yl)pyridazine-4-carboxylic acid serves as a key intermediate in the synthesis of various heterocyclic compounds. For example, Heinisch (1973) demonstrated its utility in preparing pyridazine-4-carboxylic acid through catalytic hydrogenation processes, which further participates in Claisen condensation reactions to yield a variety of derivatives with potential chemical applications (Heinisch, 1973).
Antiviral and Biological Evaluation
Derivatives of 3-Chloro-6-(thiophen-2-yl)pyridazine-4-carboxylic acid have been explored for their biological activity. A study by Heinisch et al. (1996) on pyridazino[3,4-b][1,5]benzodiazepin-5-ones derived from 3,6-dichloropyridazine-4-carboxylic acid showed potential as human immunodeficiency virus type 1 reverse transcriptase inhibitors, indicating their significance in antiviral research (Heinisch et al., 1996).
Corrosion Inhibition
Research by Mashuga et al. (2017) indicates that pyridazine derivatives, including those related to 3-Chloro-6-(thiophen-2-yl)pyridazine-4-carboxylic acid, exhibit significant inhibition effects on the corrosion of mild steel in acidic environments. This suggests the compound's potential application in corrosion protection, highlighting its importance beyond biological activity (Mashuga et al., 2017).
Antimicrobial and Antioxidant Activities
Derivatives of 3-Chloro-6-(thiophen-2-yl)pyridazine-4-carboxylic acid have also been explored for their antimicrobial and antioxidant properties. For instance, research demonstrates the synthesis of heterocyclic compounds from this precursor, showing promising antimicrobial and antioxidant activities, thus broadening the scope of its applications in pharmaceutical and chemical research (Naganagowda & Petsom, 2011).
properties
IUPAC Name |
3-chloro-6-thiophen-2-ylpyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2S/c10-8-5(9(13)14)4-6(11-12-8)7-2-1-3-15-7/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHAPFIJYIVZRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(C(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(thiophen-2-yl)pyridazine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone](/img/structure/B1489231.png)





